N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide acts as an inhibitor of SIRT1 and SIRT2. [, , ] It is considered a reversible inhibitor, meaning it does not permanently inactivate these enzymes. [] The exact binding mechanism of the compound to these enzymes has not been fully elucidated in the provided papers, but it likely involves competitive or non-competitive interactions with the enzymes' active sites.
Studies have shown that the inhibitory effect of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide on SIRT1/2 leads to the dephosphorylation of epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor-β (PDGFRβ), and signal transducer and activator of transcription 3 (STAT3). [] This dephosphorylation is associated with reduced expression of fibroblast activation markers, such as α-smooth muscle actin, fibronectin, and collagen I, and reduced proliferation of renal interstitial fibroblasts. []
Renal Fibrosis: Research has focused on its ability to attenuate renal interstitial fibrosis in obstructive nephropathy models. [] The inhibition of SIRT1/2 by the compound leads to decreased activation and proliferation of renal fibroblasts, reducing collagen deposition and fibrosis. []
General SIRT1/2 Inhibition: As a potent SIRT1/2 inhibitor, it can be utilized in research investigating the roles of these enzymes in various cellular processes, including gene expression, metabolism, inflammation, and aging. [, , ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4